molecular formula C24H27NO5 B1278124 (4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester CAS No. 9003-70-7

(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester

Cat. No. B1278124
CAS RN: 9003-70-7
M. Wt: 409.5 g/mol
InChI Key: BCIPGSZQUDLGSY-INIZCTEOSA-N
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . Fmoc is a common protecting group used in peptide synthesis. The tert-butyl ester group is also a common protecting group for carboxylic acids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, Fmoc amino acids are typically synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Molecular Structure Analysis

The molecular structure of this compound would likely include a fluorenyl group attached to an amino acid backbone via a methyloxycarbonyl linkage. The carboxylic acid of the amino acid is likely protected by a tert-butyl ester .


Chemical Reactions Analysis

In peptide synthesis, Fmoc protecting groups are typically removed under basic conditions, while tert-butyl esters can be removed under acidic conditions .

Scientific Research Applications

  • Synthesis of Peptides and Amino Acids : This compound is used in the preparation of orthogonally protected amino acids, such as in the synthesis of (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid, a phosphothreonine mimetic. It's useful for solid-phase synthesis of peptides targeting specific protein interactions, like those with the polo-like kinase 1 (Plk1) polo box domain (Liu et al., 2009).

  • Development of Fluorescent Sensors : This compound contributes to the synthesis of specific fluorene compounds used as fluorescent sensors. These sensors are employed for detecting nitro compounds, metal cations, and amino acids, demonstrating high selectivity and sensitivity in biological and chemical detection (Han et al., 2020).

  • Synthesis of Non-Natural Amino Acids : It is involved in methods for synthesizing enantiopure non-natural alpha-amino acids, acting as a key intermediate. This allows for the creation of a variety of amino acids with potential applications in drug development and biochemical research (Constantinou-Kokotou et al., 2001).

  • Synthesis of Constrained Peptidomimetics : The compound is used in the efficient synthesis of diastereomers of constrained peptidomimetics, which are useful tools in peptide-based drug discovery. They can mimic the structure and function of peptides, providing insights into structure-activity relationships in biologically active compounds (Mandal et al., 2005).

Future Directions

The use of protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new protecting groups or improving the methods of synthesis and deprotection .

properties

IUPAC Name

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,25,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIPGSZQUDLGSY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
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Product Name

Fmoc-Glu(OtBu)-H

CAS RN

9003-70-7
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